1-Palmitoyl-2-oleoyl-sn-glycerol
Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycerol is a diacylglycerol, a type of lipid molecule that plays a crucial role in various biological processes. It is composed of a glycerol backbone with a palmitoyl group (a saturated fatty acid) at the first position and an oleoyl group (an unsaturated fatty acid) at the second position. This compound is an endogenous metabolite and is a major diacylglycerol in the hormogonium-inducing factor (HIF)-1 .
Mechanism of Action
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycerol is an endogenous metabolite and a major diacylglycerol in the Hormogonium-Inducing Factor (HIF)-1 . HIF-1 is a key regulator of cellular response to hypoxia, which plays a crucial role in energy metabolism, angiogenesis, cell survival, and other critical cellular functions .
Mode of Action
It is known to reduce interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and respiratory distress .
Result of Action
The primary result of this compound’s action is the prevention of alveolar collapse, leading to the alleviation of respiratory distress . This is achieved by reducing the interfacial tension at the air/water interfaces in the alveoli .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycerol is involved in several biochemical reactions, primarily as a secondary messenger in signal transduction pathways. It interacts with protein kinase C (PKC), a family of enzymes that play crucial roles in regulating various cellular functions. The binding of this compound to PKC activates the enzyme, leading to phosphorylation of target proteins and subsequent cellular responses. Additionally, this compound interacts with other proteins and enzymes involved in lipid metabolism, such as diacylglycerol lipase and phospholipase C, which further modulate its activity and function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, including the activation of PKC, which affects gene expression, cell proliferation, and apoptosis. In immune cells, this compound modulates the production of cytokines and other inflammatory mediators. In adipocytes, it plays a role in lipid storage and mobilization, impacting cellular metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKC and other lipid-metabolizing enzymes. Upon binding to PKC, it induces a conformational change that activates the enzyme, leading to the phosphorylation of downstream targets. This activation cascade results in various cellular responses, including changes in gene expression and metabolic processes. Additionally, this compound can be hydrolyzed by diacylglycerol lipase to produce monoacylglycerol and free fatty acids, which further participate in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound depend on factors such as temperature, pH, and the presence of specific enzymes. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in lipid metabolism and gene expression. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance cellular signaling and metabolic processes without causing significant adverse effects. At higher doses, it may induce toxicity and adverse effects, such as inflammation and oxidative stress. These threshold effects highlight the importance of carefully controlling the dosage in experimental settings to avoid potential harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and signal transduction. It is synthesized from phosphatidic acid by the action of phosphatidate phosphatase and can be further metabolized by diacylglycerol lipase to produce monoacylglycerol and free fatty acids. These metabolites participate in various cellular processes, including energy production, membrane synthesis, and signaling .
Transport and Distribution
Within cells, this compound is transported and distributed by specific lipid transporters and binding proteins. It can be incorporated into cellular membranes or stored in lipid droplets. The localization and accumulation of this compound are influenced by factors such as cellular energy status and the presence of specific enzymes and transporters .
Subcellular Localization
This compound is primarily localized in cellular membranes and lipid droplets. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. These modifications can direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or lipases are used.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Palmitic acid, oleic acid, and glycerol.
Transesterification: Various diacylglycerols and monoacylglycerols depending on the fatty acids used.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in signal transduction pathways, particularly in the activation of protein kinase C (PKC).
Medicine: Explored for its potential therapeutic effects in metabolic disorders and as a component of drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Another diacylglycerol with similar fatty acid composition but different functional groups.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol: A phosphatidylglycerol with similar fatty acid chains but a different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: A phosphoethanolamine with similar fatty acid chains .
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycerol is unique due to its specific combination of fatty acids and its role as a major diacylglycerol in the hormogonium-inducing factor (HIF)-1. This specific structure allows it to interact with and activate protein kinase C (PKC) effectively, making it a valuable compound in both biological research and industrial applications .
Properties
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-OZKTZCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(16:0/18:1(9Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29541-66-0 | |
Record name | 1-Palmitoyl-2-oleoylglycerol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DG(16:0/18:1(9Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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